![molecular formula C30H27BO3 B8216488 2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8216488.png)
2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a biphenyl group, a dibenzofuran moiety, and a dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. One common approach includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often involve palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an organic solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(9-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the biphenyl or dibenzofuran rings are functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, Pd(PPh3)4.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
2-(9-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecular architectures.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(9-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(9-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Dibenzofuran derivatives: Molecules containing the dibenzofuran moiety with various substituents.
Dioxaborolane compounds: Other compounds featuring the dioxaborolane ring with different aryl groups.
Uniqueness
The uniqueness of 2-(9-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of structural elements, which confer specific chemical and physical properties. This makes it a valuable compound for diverse applications in scientific research and industry.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[9-(4-phenylphenyl)dibenzofuran-3-yl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BO3/c1-29(2)30(3,4)34-31(33-29)23-17-18-25-27(19-23)32-26-12-8-11-24(28(25)26)22-15-13-21(14-16-22)20-9-6-5-7-10-20/h5-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRZVCYVSRLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C=CC=C4O3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
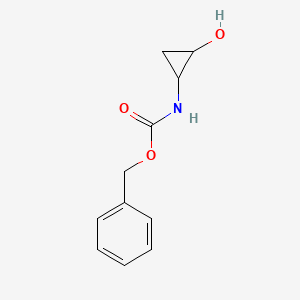

![Tris[[dimethyl(3,3,3-trifluoropropyl)silyl]oxy]-(3,3,3-trifluoropropyl)silane](/img/structure/B8216419.png)
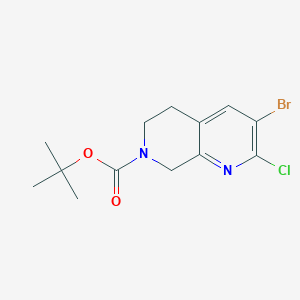
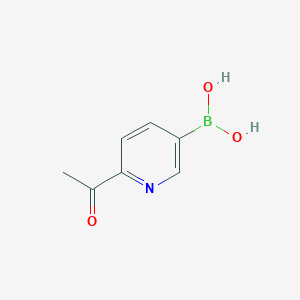
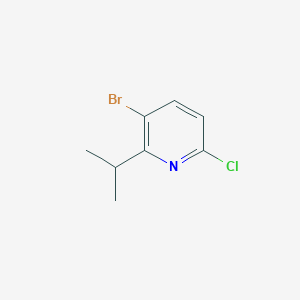
![3-[2-(Ethoxycarbonyl)ethyl]benzene boronic acid pinacol ester](/img/structure/B8216440.png)
![1-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]piperidine](/img/structure/B8216445.png)
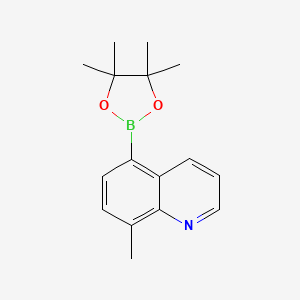
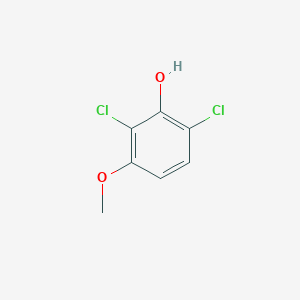
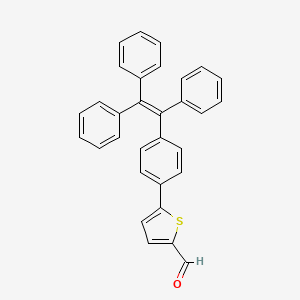
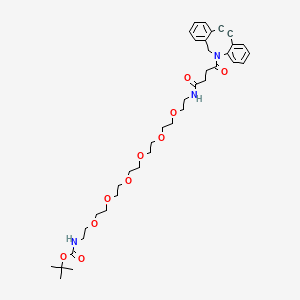
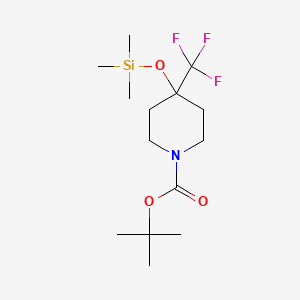
![4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B8216503.png)
